BMP-2 Epitope (73-92)

Bone Tissue Engineering Ectopic Calcification In Vivo Osteogenesis

BMP-2 Epitope (73-92) is a synthetic 20-amino acid peptide (sequence: KIPKASSVPTELSAISTLYL) that corresponds to residues 73–92 of the knuckle epitope of bone morphogenetic protein-2 (BMP-2). It is a member of the transforming growth factor beta (TGF-β) superfamily and acts as a functional ligand that binds to BMP receptor type II to initiate osteogenic signaling cascades.

Molecular Formula C97H164N22O30
Molecular Weight 2118.5 g/mol
Cat. No. B12383890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP-2 Epitope (73-92)
Molecular FormulaC97H164N22O30
Molecular Weight2118.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CCCCN)N
InChIInChI=1S/C97H164N22O30/c1-17-51(11)74(92(143)112-69(46-123)89(140)116-76(55(15)124)94(145)107-63(40-48(5)6)83(134)106-64(42-57-29-31-58(126)32-30-57)85(136)108-65(97(148)149)41-49(7)8)114-79(130)54(14)102-86(137)66(43-120)110-84(135)62(39-47(3)4)105-82(133)61(33-34-72(127)128)104-93(144)77(56(16)125)117-91(142)71-28-24-37-118(71)95(146)73(50(9)10)113-88(139)68(45-122)111-87(138)67(44-121)109-78(129)53(13)101-81(132)60(26-20-22-36-99)103-90(141)70-27-23-38-119(70)96(147)75(52(12)18-2)115-80(131)59(100)25-19-21-35-98/h29-32,47-56,59-71,73-77,120-126H,17-28,33-46,98-100H2,1-16H3,(H,101,132)(H,102,137)(H,103,141)(H,104,144)(H,105,133)(H,106,134)(H,107,145)(H,108,136)(H,109,129)(H,110,135)(H,111,138)(H,112,143)(H,113,139)(H,114,130)(H,115,131)(H,116,140)(H,117,142)(H,127,128)(H,148,149)/t51-,52-,53-,54-,55+,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-,76-,77-/m0/s1
InChIKeyQNCXRDAVTHRBMG-QLWMRDRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BMP-2 Epitope (73-92) for Osteogenic Research: A Defined Knuckle Peptide Alternative to Full-Length BMP-2


BMP-2 Epitope (73-92) is a synthetic 20-amino acid peptide (sequence: KIPKASSVPTELSAISTLYL) that corresponds to residues 73–92 of the knuckle epitope of bone morphogenetic protein-2 (BMP-2) [1]. It is a member of the transforming growth factor beta (TGF-β) superfamily and acts as a functional ligand that binds to BMP receptor type II to initiate osteogenic signaling cascades [2]. Unlike the full-length BMP-2 protein, this peptide offers a structurally defined, scalable, and cost-effective alternative for in vitro and in vivo bone regeneration studies, particularly where precise control over ligand density and localized delivery is required [3].

Why BMP-2 Epitope (73-92) Cannot Be Replaced by Alternative BMP-2 Peptides or Full-Length Protein in Bone Regeneration Studies


The osteogenic activity of BMP-2-derived peptides is highly sequence- and structure-dependent. The 73-92 peptide is a specific linear epitope that binds to BMP receptor type II, but its potency, aggregation behavior, and in vivo persistence differ markedly from both the full-length BMP-2 protein and other shorter or mutated peptide analogs [1]. For example, while the full-length BMP-2 protein induces faster osteogenic signaling [2], the 73-92 peptide exhibits prolonged ectopic calcification in vivo due to its resistance to osteoclast-mediated resorption [3]. Additionally, peptide aggregation at higher concentrations can significantly reduce its osteoinductive potential, a behavior not observed with the full-length protein [4]. These differences underscore the critical need to select and document the exact peptide sequence (73-92) when designing studies or procuring materials for bone tissue engineering, as substitution with a different BMP-2 fragment or the full-length protein will yield non-comparable results.

BMP-2 Epitope (73-92): Head-to-Head Performance Data vs. Full-Length BMP-2 and Related Peptides


Prolonged Ectopic Calcification In Vivo: BMP-2 Epitope (73-92) vs. rhBMP-2 Protein

The BMP-2 Epitope (73-92) peptide, when conjugated to an alginate gel, induced prolonged ectopic calcification for up to 7 weeks in a rat calf muscle implantation model. In contrast, recombinant human BMP-2 (rhBMP-2) impregnated in a collagen gel showed maximum calcification at only 3 weeks, with the calcified products disappearing after 5 weeks [1]. Histological analysis revealed that the peptide induced many osteoblast-like cells and few osteoclasts, whereas rhBMP-2 induced many osteoclasts [1].

Bone Tissue Engineering Ectopic Calcification In Vivo Osteogenesis

Differential Signaling Kinetics: BMP-2 Epitope (73-92) vs. Full-Length BMP-2 Protein

When bone marrow stromal (BMS) cells were cultured in osteogenic medium supplemented with BMP2 peptide (73-92)-grafted nanoparticles (BMP2Pe-gNP) or BMP2 protein-grafted nanoparticles (BMP2Pr-gNP), the expression pattern of the master osteogenic transcription factors Dlx5 and Runx2 indicated that BMP2 protein induced faster osteogenic signaling than the BMP peptide [1]. Despite this kinetic difference, all osteogenic groups reached similar levels of mineralization after 21 days [1].

Osteogenic Signaling Stem Cell Differentiation Transcription Factor Kinetics

Synergistic Enhancement of Osteogenic Commitment with RGD Co-Presentation

The osteogenic commitment of human bone marrow mesenchymal stem cells (hBMSCs) was evaluated on surfaces functionalized with BMP-2 Epitope (73-92) alone or in combination with the adhesion peptide RGD. Bifunctionalized surfaces (RGD + BMP-2 peptide) enhanced osteogenic commitment approximately 2-fold compared to surfaces containing only BMP-2 peptide, as assessed by immunohistochemistry using the early osteogenic marker Runx-2 [1]. Cells on RGD-only surfaces primarily maintained their stemness character [1].

Stem Cell Niche Engineering Peptide-Functionalized Biomaterials Osteogenic Differentiation

Concentration-Dependent Osteogenic Activity and Aggregation-Limited Potency

The dose-osteogenic response curve of the BMP-2 Epitope (73-92) peptide in a PEG hydrogel matrix was found to be in the range of 0.0005–0.005 mM [1]. However, the osteoinductive potential of the peptide was significantly less than that of the full-length BMP-2 protein, even at 1000-fold higher concentrations [1]. This reduced potency was attributed to peptide aggregation in aqueous solution, which limits the concentration of free, active peptide [1].

Peptide Aggregation Dose-Response Hydrogel Delivery

Receptor Binding Profile: Competitive Inhibition of rhBMP-2 Binding

The BMP-2 Epitope (73-92) peptide significantly inhibited the binding of recombinant human BMP-2 (rhBMP-2) to both BMP receptor type IA and type II [1]. This competitive binding demonstrates that the peptide occupies the same receptor binding sites as the full-length protein, confirming its mechanistic relevance [1].

BMP Receptor Binding Competitive Assay Ligand-Receptor Interaction

BMP-2 Epitope (73-92): Recommended Scientific and Industrial Applications Based on Comparative Performance Data


Long-Term Bone Regeneration Studies Requiring Sustained Osteogenic Stimulation

For in vivo models where prolonged, low-level osteogenic stimulation is desired to mimic natural bone healing, BMP-2 Epitope (73-92) conjugated to a scaffold (e.g., alginate) is a superior choice over rhBMP-2. The peptide's demonstrated ability to sustain ectopic calcification for ≥7 weeks, compared to rhBMP-2's transient 3-week peak, makes it ideal for evaluating long-term bone repair and remodeling processes [1].

Biomaterial Surface Functionalization for Stem Cell Osteogenic Differentiation

When designing biomaterial surfaces to guide human mesenchymal stem cell (hMSC) fate, BMP-2 Epitope (73-92) should be co-immobilized with the RGD adhesion peptide. The 2-fold enhancement in osteogenic commitment observed with RGD+BMP-2 bifunctionalized surfaces compared to BMP-2 peptide alone [1] provides a quantitative rationale for this combinatorial approach, enabling more efficient osteoinduction without soluble osteogenic supplements.

Peptide-Drug Conjugate Development for Controlled-Release Formulations

For researchers developing controlled-release formulations (e.g., hydrogels, nanoparticles), the BMP-2 Epitope (73-92) peptide offers a well-characterized model system for studying the impact of peptide aggregation and conjugation on bioactivity. The established dose-response range (0.0005–0.005 mM) and the demonstrated 1000-fold potency gap versus BMP-2 protein [1] provide a quantitative benchmark for optimizing delivery systems to maximize free, active peptide concentration.

Mechanistic Studies of BMP Receptor Type II Signaling

Given that the 73-92 peptide corresponds specifically to the knuckle epitope that binds BMP receptor type II [1], it is the reagent of choice for dissecting BMPR-II-specific signaling pathways. Its ability to competitively inhibit rhBMP-2 binding [2] confirms its utility as a selective tool to activate or block this receptor subtype in cellular and biochemical assays.

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